An In-depth Technical Guide to N-benzyl-4-tert-butylbenzamide: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to N-benzyl-4-tert-butylbenzamide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core properties of N-benzyl-4-tert-butylbenzamide, a substituted aromatic amide with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes predicted data, experimental findings for structurally analogous compounds, and established chemical principles to offer a detailed profile. The guide covers its physicochemical properties, a robust synthesis protocol with mechanistic insights, characterization techniques, and a discussion of its potential biological significance based on the activities of related N-benzylbenzamide derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of novel benzamide scaffolds.
Introduction: The N-benzyl-4-tert-butylbenzamide Scaffold
N-benzyl-4-tert-butylbenzamide belongs to the class of N-substituted benzamides, a structural motif frequently encountered in pharmacologically active compounds and functional materials. The core structure comprises a central benzamide group, featuring a benzyl substituent on the amide nitrogen and a tert-butyl group at the para-position of the benzoyl ring.
The strategic placement of the bulky, lipophilic tert-butyl group can significantly influence the molecule's solubility, membrane permeability, and metabolic stability. Concurrently, the N-benzyl group can participate in crucial intermolecular interactions, such as π-π stacking and hydrogen bonding, which are often pivotal for binding to biological targets. The inherent chemical stability and synthetic accessibility of the amide bond make this scaffold an attractive starting point for the design of novel chemical entities.
This guide will delve into the fundamental characteristics of N-benzyl-4-tert-butylbenzamide, providing a solid foundation for its further investigation and application.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application, particularly in drug development, where factors like solubility and lipophilicity govern bioavailability and efficacy. Due to the limited availability of experimental data for N-benzyl-4-tert-butylbenzamide, the following table includes predicted values from reliable computational models, supplemented with experimental data from closely related analogs.
| Property | Value (N-benzyl-4-tert-butylbenzamide) | Source/Method | Analog Data for Comparison |
| Molecular Formula | C₁₈H₂₁NO | PubChem[1] | - |
| Molecular Weight | 267.37 g/mol | PubChem[1] | - |
| IUPAC Name | N-benzyl-4-(tert-butyl)benzamide | PubChem[1] | - |
| CAS Number | 101927-55-3 | ChemicalBook[2] | - |
| Melting Point | Not available (Predicted to be a solid at room temperature) | - | 4-tert-Butylbenzamide: 145-148 °C[3] |
| Boiling Point | Not available | - | 4-tert-Butylbenzamide: 293.2 °C (Predicted)[3] |
| Solubility | Predicted to be soluble in organic solvents like ethanol, ether, and ketones; insoluble in water. | Based on analog data[3][4] | 4-tert-Butylbenzamide is soluble in ethanol, ether, and ketones, and insoluble in water.[3] |
| Predicted XLogP3 | 3.9 | PubChem[1] | - |
Rationale for Solubility Prediction: The presence of the large nonpolar tert-butyl and benzyl groups suggests that N-benzyl-4-tert-butylbenzamide will exhibit poor solubility in aqueous solutions. Conversely, these lipophilic moieties will promote solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. The central amide group, capable of hydrogen bonding, may impart some solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Synthesis and Characterization
The synthesis of N-benzyl-4-tert-butylbenzamide can be readily achieved through the nucleophilic acyl substitution of 4-tert-butylbenzoyl chloride with benzylamine. This is a standard and high-yielding method for amide bond formation.
Synthesis Workflow
The logical flow of the synthesis process is outlined below:
Caption: Synthetic workflow for N-benzyl-4-tert-butylbenzamide.
Detailed Experimental Protocol
Materials:
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4-tert-butylbenzoyl chloride
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Benzylamine
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Triethylamine (or another suitable base)
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Dichloromethane (DCM) or another suitable aprotic solvent
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Addition funnel
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-tert-butylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
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Addition of Amine and Base: In a separate flask, prepare a solution of benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.
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Reaction: Slowly add the benzylamine/triethylamine solution to the stirred solution of 4-tert-butylbenzoyl chloride via an addition funnel over 15-20 minutes, maintaining the temperature at 0 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-tert-butylbenzoyl chloride) is consumed.
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Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Use of a Base: Triethylamine is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
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Cooling to 0 °C: The reaction is initially cooled to control the exothermic nature of the acylation and to minimize potential side reactions.
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Aqueous Work-up: The washing steps are crucial for removing unreacted starting materials, the triethylammonium hydrochloride salt, and any other water-soluble impurities.
Spectroscopic Characterization (Predicted and Comparative)
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Expect complex multiplets in the range of δ 7.2-7.8 ppm corresponding to the protons on the two benzene rings.
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Benzyl CH₂: A doublet around δ 4.6 ppm, coupled to the amide N-H proton.
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Amide NH: A broad singlet or triplet around δ 6.5-7.0 ppm.
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tert-Butyl CH₃: A sharp singlet at approximately δ 1.3 ppm, integrating to 9 protons.
For comparison, the ¹H NMR spectrum of N-benzylbenzamide in CDCl₃ shows aromatic protons between δ 7.26-7.78 ppm, a doublet for the benzylic protons at δ 4.59 ppm, and a broad signal for the NH proton at δ 6.78 ppm.[5]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal in the range of δ 166-168 ppm.
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Aromatic Carbons: Multiple signals between δ 125-140 ppm. The carbon attached to the tert-butyl group will be a quaternary signal.
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Benzyl CH₂: A signal around δ 44-45 ppm.
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tert-Butyl Quaternary Carbon: A signal around δ 35 ppm.
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tert-Butyl CH₃ Carbons: A signal around δ 31 ppm.
The ¹³C NMR spectrum of N-(tert-Butyl)benzamide in CDCl₃ shows the carbonyl carbon at δ 166.9 ppm and the aromatic carbons between δ 126.6-135.8 ppm.[6]
FTIR (Fourier-Transform Infrared Spectroscopy):
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N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
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C=O Stretch (Amide I band): A strong, sharp absorption band in the region of 1640-1660 cm⁻¹.
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N-H Bend (Amide II band): A peak around 1530-1550 cm⁻¹.
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C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
For comparison, the FTIR spectrum of N-(tert-Butyl)benzamide shows a prominent N-H stretch at 3332 cm⁻¹ and a strong C=O stretch at 1643 cm⁻¹.[6] An FTIR spectrum of N-benzylbenzamide is also available for comparison.[7]
Potential Applications in Drug Discovery and Materials Science
The N-benzylbenzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active molecules.
Anticancer Activity
A number of N-benzylbenzamide derivatives have been investigated as potent antitumor agents.[8] These compounds often exert their effects by inhibiting tubulin polymerization, a critical process in cell division. The binding of these molecules to the colchicine binding site on tubulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[8] The N-benzyl-4-tert-butylbenzamide structure, with its specific substitution pattern, represents a template that could be further explored for the development of novel tubulin inhibitors.
Sources
- 1. PubChemLite - N-benzyl-4-tert-butylbenzamide (C18H21NO) [pubchemlite.lcsb.uni.lu]
- 2. N-benzyl-4-tert-butylbenzamide | 101927-55-3 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-BENZYLBENZAMIDE(1485-70-7) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
